N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
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Overview
Description
N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.
Preparation Methods
The synthesis of N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide typically involves the condensation of amidoximes with derivatives of carboxylic acids or acid chlorides . The reaction conditions often include the use of phosphorus oxychloride (POCl3) as a dehydrating agent, followed by basification with potassium hydroxide (KOH) to yield the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to enhance the compound’s stability and bioactivity by acting as a bioisostere of amide, which improves its hydrolytic and metabolic stability . The compound’s antibacterial activity is likely due to its ability to inhibit essential bacterial enzymes or disrupt bacterial cell membranes .
Comparison with Similar Compounds
N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide can be compared with other 1,2,4-oxadiazole derivatives, such as:
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including anticancer and antiviral properties.
1,2,3-Oxadiazole:
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical properties compared to other oxadiazole derivatives.
Properties
Molecular Formula |
C21H23N3O4 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[5-(4-butoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-13-26-17-11-7-16(8-12-17)20-23-21(24-28-20)22-19(25)14-27-18-9-5-15(2)6-10-18/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25) |
InChI Key |
GLLNDDQEVJXLES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=NO2)NC(=O)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
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